Dehydroindapamide chemical structure and properties
Dehydroindapamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of dehydroindapamide, a principal metabolite of the antihypertensive drug indapamide. The document details its chemical structure, physicochemical and pharmacological properties, and the metabolic pathway of its formation. Furthermore, this guide furnishes detailed experimental protocols for its synthesis, purification, and analytical characterization, serving as a vital resource for researchers in medicinal chemistry, pharmacology, and drug development. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized using Graphviz diagrams.
Chemical Structure and Identification
Dehydroindapamide is the oxidized, indole form of indapamide, characterized by the aromatization of the indoline ring.[1]
Table 1: Chemical Identification of Dehydroindapamide
| Identifier | Value |
| IUPAC Name | 4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide[1] |
| Molecular Formula | C₁₆H₁₄ClN₃O₃S[1] |
| SMILES | CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N[1] |
| InChI Key | LWCDXWWLUHMMJI-UHFFFAOYSA-N[1] |
| CAS Number | 63968-75-2 |
Physicochemical Properties
The physicochemical properties of dehydroindapamide are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 2: Physicochemical Properties of Dehydroindapamide
| Property | Value | Reference |
| Molecular Weight | 363.82 g/mol | [1] |
| Melting Point | >230°C | |
| logP (calculated) | 2.9 | [1] |
| pKa (predicted) | 8.8 (for the sulfonamide group, by analogy with indapamide) | [2] |
| Aqueous Solubility | Predicted to be low (by analogy with indapamide) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) |
Pharmacology and Metabolism
Dehydroindapamide is a major metabolite of indapamide, formed primarily in the liver through a dehydrogenation reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[1] While indapamide is a well-established antihypertensive and diuretic agent, the specific pharmacological activity of dehydroindapamide is less characterized. However, some evidence suggests it may be an active metabolite.[3]
Mechanism of Action of Indapamide
Indapamide, the parent drug, exerts its therapeutic effects through a dual mechanism:
-
Diuretic Effect : It inhibits the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[4]
-
Vasodilatory Effect : It has a direct effect on vascular smooth muscle, potentially by modulating calcium ion channels, which contributes to the reduction of peripheral resistance.[4]
The extent to which dehydroindapamide contributes to these effects is a subject of ongoing research.
Metabolic Pathway
The conversion of indapamide to dehydroindapamide is a key metabolic step.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of dehydroindapamide.
Synthesis of Dehydroindapamide from Indapamide
Dehydroindapamide can be synthesized by the oxidation of indapamide using either manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1]
Materials:
-
Indapamide
-
Activated Manganese Dioxide (MnO₂)
-
Acetone
-
Celite
-
Darco (activated carbon)
-
Methanol
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
To a solution of 200 mg of indapamide in 30 ml of acetone, add 1 g of activated MnO₂.[1]
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a plug of Celite (approximately 2 g) and Darco (200 mg).
-
Rinse the filter cake with one volume of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Crystallize the resulting residue from a mixture of methanol, dichloromethane, and ethyl acetate to yield grayish crystals of dehydroindapamide.[1]
-
Confirm the product identity and purity using LC/MS and ¹H NMR.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For higher purity, preparative HPLC can be employed. The following is a general protocol that can be adapted.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
Mobile Phase:
-
A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is typically used. The exact gradient will need to be optimized based on analytical scale separations.
Procedure:
-
Develop an analytical HPLC method to achieve good separation of dehydroindapamide from any impurities.
-
Dissolve the crude dehydroindapamide in a suitable solvent (e.g., a mixture of the mobile phase).
-
Scale up the injection volume and flow rate for the preparative column based on the column dimensions.
-
Perform the preparative HPLC run, collecting fractions corresponding to the dehydroindapamide peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified dehydroindapamide.
Analytical Characterization
Sample Preparation:
-
Accurately weigh 5-20 mg of dehydroindapamide.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: ¹H and ¹³C
-
Temperature: 298 K
-
¹H NMR:
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
¹³C NMR:
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Expected ¹H NMR signals (in DMSO-d₆): A characteristic singlet for the proton at the C3 position of the indole ring is expected around 6.34 ppm.[1]
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 30 x 2.1 mm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Collision Energy: Optimized for fragmentation of the dehydroindapamide parent ion (e.g., around 39%).[1]
Conclusion
Dehydroindapamide is a key metabolite in the biotransformation of indapamide. This guide has provided a comprehensive overview of its chemical and physical properties, its formation through metabolic processes, and detailed protocols for its laboratory synthesis and characterization. This information is intended to be a valuable resource for scientists engaged in the study of drug metabolism, the development of new antihypertensive agents, and the analytical chemistry of pharmaceuticals. Further research into the specific pharmacological activities of dehydroindapamide will be crucial to fully elucidate its role in the therapeutic effects of indapamide.
References
- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Antihypertensive and diuretic effects of indapamide in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
